3-[(4-methoxyphenoxy)methyl]-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[({5-[(4-METHOXYPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-PHENYL-1,3-THIAZOLE is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O2S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C21H20N4O2S2/c1-25-19(12-27-18-10-8-17(26-2)9-11-18)23-24-21(25)29-14-16-13-28-20(22-16)15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3 |
InChI Key |
UECBWYOHQDJNRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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